1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride

Catalog No.
S14325527
CAS No.
78599-00-5
M.F
C15H28ClNOSi
M. Wt
301.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-aze...

CAS Number

78599-00-5

Product Name

1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride

IUPAC Name

3-(azepan-1-ium-1-yl)propyl-(furan-2-yl)-dimethylsilane;chloride

Molecular Formula

C15H28ClNOSi

Molecular Weight

301.93 g/mol

InChI

InChI=1S/C15H27NOSi.ClH/c1-18(2,15-9-7-13-17-15)14-8-12-16-10-5-3-4-6-11-16;/h7,9,13H,3-6,8,10-12,14H2,1-2H3;1H

InChI Key

VZGXPFXWAUYJTO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-]

1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The specific structure of this compound features a hexahydroazepine ring substituted at one position by a propyl group that is further substituted with a 2-furyldimethylsilyl group. This unique combination of functional groups contributes to its distinctive chemical properties and potential applications in various fields.

Typical of azepines. These include:

  • Nucleophilic Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The furan moiety can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Hydrolysis: In the presence of water, the silyl group may undergo hydrolysis, releasing the corresponding alcohol and regenerating the hydroxyl group.

While specific biological activity data for 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride may be limited, compounds with similar structures have been studied for various pharmacological effects. Azepines are known to exhibit:

  • Neuroactive Properties: Some azepines have been investigated for their potential as anxiolytics or sedatives.
  • Antimicrobial Activity: Certain derivatives show promise as antimicrobial agents.
  • Anticancer Activity: There is ongoing research into the anticancer properties of azepine derivatives.

The synthesis of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride typically involves multi-step synthetic pathways, which may include:

  • Formation of Hexahydroazepine: Starting from cyclization reactions involving appropriate precursors such as amino alcohols or carbonyl compounds.
  • Introduction of Propyl Group: This can be achieved through alkylation reactions using suitable alkyl halides.
  • Silylation: The introduction of the dimethylsilyl group can be accomplished through silylation reactions using silanes in the presence of a base.
  • Formation of Hydrochloride Salt: The final step may involve treating the base form with hydrochloric acid to yield the hydrochloride salt.

The applications of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride span several fields:

  • Pharmaceutical Industry: Potential use in drug development due to its neuroactive properties.
  • Material Science: As a precursor for novel materials with specific electronic or mechanical properties.
  • Chemical Research: Useful in synthetic organic chemistry as an intermediate for further transformations.

Interaction studies are crucial for understanding how 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride behaves in biological systems. Key areas of focus may include:

  • Protein Binding Studies: Evaluating how well the compound binds to various proteins, which could influence its pharmacokinetics and pharmacodynamics.
  • Enzyme Interaction: Investigating whether it acts as an inhibitor or substrate for specific enzymes, particularly those involved in drug metabolism.
  • Receptor Binding Affinity: Assessing its affinity for neurotransmitter receptors, which could elucidate its potential therapeutic effects.

Several compounds share structural similarities with 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride. These include:

Compound NameStructure FeaturesUnique Aspects
Hexahydro-1H-azepineBasic azepine structureFound in various natural products
1H-Azepine, hexahydro-Similar nitrogen-containing ringKnown for neuroactive properties
2-FuranylmethylamineContains furan moietyExhibits different biological activity
3-MethylhexahydroazepineMethyl substitution on hexahydroazepinePotentially different pharmacological profiles

These compounds highlight the unique features of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride, particularly its silyl substitution and potential applications in drug development and material science.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

301.1628687 g/mol

Monoisotopic Mass

301.1628687 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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